Tetradecyldimethylethylammonium
Description
Structure
3D Structure
Properties
CAS No. |
45236-69-9 |
|---|---|
Molecular Formula |
C18H40N+ |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
ethyl-dimethyl-tetradecylazanium |
InChI |
InChI=1S/C18H40N/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19(3,4)6-2/h5-18H2,1-4H3/q+1 |
InChI Key |
DELLBLKQOILBPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CC |
Origin of Product |
United States |
Synthetic Methodologies for Tetradecyldimethylethylammonium and Its Derivatives
Quaternization Reactions for Primary Compound Synthesis
The fundamental approach to synthesizing tetradecyldimethylethylammonium and similar long-chain QAS is through the quaternization of a tertiary amine. This reaction involves the alkylation of the nitrogen atom, resulting in the formation of a positively charged quaternary ammonium (B1175870) cation.
The most common method for the synthesis of this compound is the Menschutkin reaction. This is a bimolecular nucleophilic substitution (SN2) reaction where a tertiary amine, in this case, N,N-dimethylethylamine, acts as a nucleophile and attacks an alkyl halide, such as 1-bromotetradecane (B124005) or 1-chlorotetradecane. acs.org The reaction results in the formation of the desired this compound cation with the corresponding halide as the counter-ion.
The general reaction scheme can be represented as:
(CH₃)₂NC₂H₅ + C₁₄H₂₉Br → [C₁₄H₂₉N(CH₃)₂(C₂H₅)]⁺Br⁻
A general procedure for such a synthesis would involve mixing the tertiary amine and the alkyl halide, often in a suitable solvent, and heating the mixture to facilitate the reaction. The choice of solvent can influence the reaction rate, with polar aprotic solvents generally favoring the SN2 mechanism. acs.org
The yield and purity of the synthesized this compound salt are highly dependent on several reaction parameters. The optimization of these parameters is crucial for an efficient synthetic process.
Key parameters that are often optimized include:
Temperature: The reaction is typically conducted at elevated temperatures to increase the reaction rate. For example, the synthesis of some quaternary ammonium monomers is carried out at 50-55 °C. acs.org In other cases, for the synthesis of long-chain QAS with epoxy groups, the optimal temperature was found to be 35 °C. nih.gov
Reaction Time: The duration of the reaction is critical to ensure complete conversion of the reactants. Reaction times can vary significantly, from a few hours to 24 hours or more, depending on the specific reactants and conditions. acs.orgnih.gov
Solvent: The choice of solvent plays a significant role. Polar aprotic solvents like acetonitrile (B52724) or acetone (B3395972) are commonly used as they can stabilize the charged transition state of the Menschutkin reaction, thereby increasing the reaction rate. nih.gov However, reactions can also be carried out in less polar solvents like chloroform (B151607) or even under solvent-free conditions. acs.orgmdpi.com
Molar Ratio of Reactants: The stoichiometry of the tertiary amine and the alkylating agent is another important factor. While a 1:1 molar ratio is theoretically required, in practice, a slight excess of one reactant may be used to drive the reaction to completion. nih.gov
The purification of the final product is also a critical step. Precipitation of the QAS from the reaction mixture can be induced by the addition of a less polar solvent, such as hexane (B92381) or diethyl ether. acs.org The precipitated solid can then be collected by filtration and dried.
Interactive Table: General Reaction Conditions for Quaternization
| Parameter | Typical Range/Value | Rationale |
| Temperature | 30 - 70 °C | To increase reaction rate. |
| Reaction Time | 4 - 24 hours | To ensure completion of the reaction. |
| Solvent | Acetonitrile, Acetone, Chloroform | Polar aprotic solvents stabilize the transition state. |
| Molar Ratio (Amine:Halide) | 1:1 to 1:1.1 | A slight excess of the alkylating agent can improve yield. |
Synthesis of this compound-Containing Polymeric Structures
While specific examples of polymers containing the this compound moiety are not extensively reported, the synthesis of polymers incorporating other quaternary ammonium salts is a well-established field. These methods can, in principle, be adapted for the polymerization of a suitable this compound-functionalized monomer. Polymeric materials with QAS moieties are of great interest for various applications, including as antimicrobial agents. nih.gov
A common strategy to create polymers with QAS is to first synthesize a monomer containing the quaternary ammonium group and then polymerize it. nih.gov For instance, a monomer could be designed with a polymerizable group (e.g., a vinyl or acryloyl group) and the this compound salt.
The synthesis of such a monomer could involve the quaternization of a tertiary amine that already contains a polymerizable functional group. For example, N,N-dimethylaminoethyl methacrylate (B99206) (DMAEMA) is a commercially available monomer that can be quaternized with an alkyl halide to produce a polymerizable QAS monomer. acs.orgmdpi.com Following this logic, a custom monomer could be synthesized by reacting a tertiary amine containing a polymerizable group with 1-bromotetradecane.
Once the QAS monomer is synthesized and purified, it can be polymerized using standard polymerization techniques such as free radical polymerization. mdpi.com
Dendronized and hyperbranched polymers are highly branched, three-dimensional macromolecules. The incorporation of quaternary ammonium salts into these structures can lead to materials with a high density of cationic charges, which can be advantageous for applications such as gene delivery or antimicrobial coatings.
The synthesis of hyperbranched polymers with QAS can be achieved through several routes. One approach involves the polymerization of a monomer that can generate branching, followed by quaternization of the resulting polymer. For example, hyperbranched poly(propylene imine) dendrimers have been functionalized with quaternary ammonium groups. nih.gov Another strategy is the direct polymerization of monomers that already contain a quaternary ammonium salt and can form a hyperbranched structure. mdpi.com
Studies have shown that the antimicrobial properties of these dendrimeric and hyperbranched QAS polymers can be superior to their linear counterparts. nih.gov The synthesis of quaternary ammonium salt derivatives of hyperbranched polylysine (B1216035) has also been reported, demonstrating excellent antibacterial activities. acs.org
Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for the synthesis of well-defined polymers with a high degree of functional group tolerance. wikipedia.org This method is particularly suitable for the polymerization of strained cyclic olefins.
To incorporate this compound into a polymer via ROMP, a suitable norbornene-based monomer functionalized with the QAS would be required. The synthesis of such a monomer would be the first step, followed by its polymerization using a ruthenium-based catalyst, such as a Grubbs' catalyst. acs.org
ROMP allows for the creation of block copolymers and other complex architectures. For instance, a hydrophilic block could be polymerized first, followed by a block containing the this compound monomer, leading to the formation of amphiphilic block copolymers that can self-assemble into various nanostructures in solution. acs.org While specific examples using a this compound monomer in ROMP are not available, the general methodology has been successfully applied to other quaternary ammonium-functionalized norbornene monomers. acs.org
Interactive Table: Polymerization Techniques for QAS-Containing Polymers
| Polymerization Technique | Monomer Type | Key Advantages |
| Free Radical Polymerization | Vinyl, Acrylate, or Styrenic monomers with QAS | Robust, wide range of applicable monomers. |
| Dendrimer/Hyperbranched Synthesis | AB₂ type monomers or post-polymerization modification | High density of functional groups, unique properties. |
| Ring-Opening Metathesis Polymerization (ROMP) | Strained cyclic olefins (e.g., norbornenes) with QAS | Well-defined polymers, high functional group tolerance. |
Derivatization Strategies for Tailored Functionalities
The functionalization of this compound is key to tailoring its properties for specific applications. Derivatization can be achieved through two primary strategies: modification of the precursor molecules before the quaternization reaction or post-synthesis modification of the pre-formed quaternary ammonium salt. These strategies allow for the introduction of a wide array of functional groups, thereby tuning the compound's physical, chemical, and biological characteristics.
One common approach involves the use of a tertiary amine that already contains a desired functional group. This pre-functionalized amine is then reacted with an alkyl halide to form the quaternary ammonium salt. For instance, dimethacrylates containing quaternary ammonium functionalities have been synthesized for dental applications using the Menschutkin reaction. nih.gov This method allows for the incorporation of polymerizable groups, enabling the creation of antimicrobial polymers.
Another strategy involves modifying the alkyl halide before quaternization. This is particularly useful for introducing functionalities at the end of the long alkyl chain. For example, a terminal functional group can be introduced onto the tetradecyl chain, which is then reacted with N,N-dimethylethylamine.
Post-synthesis modification of the this compound cation itself presents another avenue for derivatization, although it is less common. The stability of the quaternary ammonium core limits the types of reactions that can be performed without degrading the molecule. However, functional groups attached to the core, such as the ethyl group, could potentially undergo further reactions. For instance, if a hydroxyl group were present on one of the alkyl chains, it could be esterified or etherified to introduce new functionalities.
The introduction of sugar moieties into the structure of quaternary ammonium salt surfactants is a notable derivatization strategy. This can improve properties such as biodegradability, water solubility, and reduce toxicity. mdpi.com For example, double-chain quaternary ammonium salt glucosamide surfactants have been successfully synthesized, demonstrating the feasibility of incorporating complex hydrophilic groups. mdpi.com
Furthermore, the synthesis of quaternary ammonium compounds can be designed to create molecules with specific properties. For instance, the synthesis of tetradecyl-dimethyl-benzyl ammonium chloride involves the reaction of tetradecyl-dimethyl amine with benzyl (B1604629) chloride, introducing an aromatic group that can influence its properties. google.com
The table below summarizes various derivatization strategies and the resulting functionalities.
| Derivatization Strategy | Precursor Molecule Modified | Introduced Functionality | Potential Application | Reference |
| Pre-quaternization | Tertiary Amine (e.g., functionalized N,N-dimethylethylamine) | Methacrylate | Dental materials | nih.gov |
| Pre-quaternization | Alkyl Halide (e.g., functionalized 1-bromotetradecane) | Carboxyl, Hydroxyl | Functionalized surfactants | |
| Pre-quaternization | Tertiary Amine | Glucosamide | Biodegradable surfactants | mdpi.com |
| Post-quaternization | Quaternary Ammonium Salt | Ester, Ether (via reaction of a hydroxyl group) | Modified surfactants | |
| Pre-quaternization | Tertiary Amine | Benzyl group | Modified surfactants | google.com |
The choice of derivatization strategy is dictated by the desired functionality and the chemical compatibility of the reactants and products. These methods provide a versatile toolkit for the synthesis of a wide range of this compound derivatives with tailored properties for advanced applications.
Advanced Spectroscopic and Analytical Characterization
Molecular Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in determining the precise arrangement of atoms within the Tetradecyldimethylethylammonium molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of organic compounds. msu.edu In ¹H NMR, the chemical environment of each proton is analyzed. The signals in the spectrum are measured relative to a reference standard, commonly Tetramethylsilane (TMS), which is set at 0 parts per million (ppm). youtube.com The chemical shift provides information about the electronic environment of the protons. youtube.com For this compound, distinct signals would be expected for the protons on the long tetradecyl chain, the two methyl groups, and the ethyl group attached to the nitrogen atom. The integration of these signals reveals the relative number of protons in each unique environment. youtube.com
¹³C NMR spectroscopy provides complementary information about the carbon skeleton. While the natural abundance of the ¹³C isotope is low, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. ox.ac.uk
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Functional Group | Predicted Chemical Shift (ppm) |
|---|---|
| Terminal CH₃ (Tetradecyl) | ~0.8-1.0 |
| -(CH₂)₁₂- (Tetradecyl) | ~1.2-1.4 |
| -CH₂-N⁺- | ~3.0-3.5 |
| N⁺-(CH₃)₂ | ~3.0-3.3 |
| N⁺-CH₂-CH₃ | ~3.3-3.8 (quartet) |
| N⁺-CH₂-CH₃ | ~1.3-1.6 (triplet) |
Note: These are general predicted ranges and can be influenced by the solvent and other experimental conditions.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. rtilab.com The resulting spectrum is a unique "molecular fingerprint." rtilab.com In the FT-IR spectrum of this compound, characteristic absorption bands would confirm the presence of its structural components. For instance, C-H stretching vibrations from the alkyl chains are typically observed in the 2850-3000 cm⁻¹ region. ispc-conference.org The presence of the quaternary ammonium (B1175870) group can also be identified by specific vibrations. researchgate.net
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| C-H (Alkyl) | 2850-3000 | Stretching |
| C-H (Alkyl) | 1350-1480 | Bending |
| C-N | 1000-1250 | Stretching |
Note: The exact positions of the peaks can vary based on the molecular environment.
Mass Spectrometry (e.g., MALDI-TOF MS for related systems)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. nih.gov For quaternary ammonium compounds, techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be employed to determine the molecular weight with high accuracy. Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov The fragmentation pattern can help to confirm the connectivity of the alkyl chains to the central nitrogen atom.
Colloidal and Interfacial Property Assessment
As a surfactant, this compound forms aggregates in solution and adsorbs at interfaces. Techniques that probe these colloidal properties are essential for understanding its function.
Dynamic Light Scattering (DLS) for Particle Size and Zeta Potential
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size of particles and molecules in a solution. suisse-tp.ch It is based on the principle of Brownian motion, where smaller particles move faster than larger ones. suisse-tp.ch For this compound, DLS can be used to determine the hydrodynamic radius of micelles or vesicles that form above its critical micelle concentration. researchgate.net
Zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between adjacent, similarly charged particles in a dispersion. iitk.ac.in It is determined by measuring the velocity of the particles in an electric field, a technique known as electrophoretic light scattering. suisse-tp.ch A high absolute zeta potential value indicates good stability of a colloidal dispersion, as it suggests strong repulsion between particles, thus preventing aggregation. iitk.ac.innih.gov For the positively charged this compound cation, a positive zeta potential would be expected for its aggregates in solution. nih.gov
Table 3: Parameters Measured by Dynamic Light Scattering
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Hydrodynamic Radius | The effective radius of the molecule or particle as it moves through the solution. | Determines the size of micelles or other aggregates. researchgate.net |
| Polydispersity Index (PDI) | A measure of the width of the particle size distribution. | Indicates the uniformity of the aggregate sizes. researchgate.net |
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Optical Tensiometry for Surface and Interfacial Tension
Optical tensiometry, also known as contact angle goniometry, is a versatile technique for characterizing the surface and interfacial properties of liquids. This method involves analyzing the shape of a liquid droplet to determine parameters like surface tension and contact angle. nanoscience.com The primary methods used in optical tensiometry are the pendant drop and sessile drop techniques. nanoscience.combiolinscientific.com
In the pendant drop method, a droplet of liquid is suspended from a needle tip. nanoscience.com The shape of this hanging drop is governed by a balance between gravitational forces, which pull the drop downwards, and the surface tension, which holds the drop together. By capturing an image of the drop and analyzing its profile, typically using the Young-Laplace equation, the surface tension of the liquid can be precisely calculated. nanoscience.com This method is also applicable for measuring the interfacial tension between two immiscible liquids by suspending the drop in a second liquid. nanoscience.comnih.gov
For the sessile drop method, a droplet is placed on a solid surface. nanoscience.com The angle at which the liquid interface meets the solid surface is the contact angle, a measure of the wettability of the surface by the liquid. nanoscience.com While primarily used for contact angle measurements, the shape of the sessile drop can also provide information about the liquid's surface tension.
A key advantage of optical tensiometry is its ability to perform dynamic measurements, allowing for the study of how surface tension changes over time, which is particularly useful for analyzing solutions containing surfactants. nanoscience.comnih.gov However, the technique requires optical clarity of the liquids being measured to ensure accurate image capture and analysis. nanoscience.com When measuring interfacial tension, at least one of the liquids must be transparent. nanoscience.com
In the context of this compound, a cationic surfactant, optical tensiometry can be employed to determine its effectiveness in reducing the surface tension of water and the interfacial tension between water and an immiscible phase. By measuring the surface tension at various concentrations, the critical micelle concentration (CMC) of this compound can be determined. Below the CMC, the surface tension decreases as the surfactant concentration increases. Above the CMC, the surface tension remains relatively constant as surfactant molecules begin to form micelles in the bulk solution.
For instance, a study on a similar quaternary ammonium surfactant, cetyltrimethylammonium bromide (CTAB), demonstrated the use of drop profile analysis tensiometry to measure equilibrium surface tensions. The data showed a significant decrease in surface tension with increasing CTAB concentration up to the CMC. mdpi.com
| Parameter | Description | Relevance to this compound |
| Surface Tension | The force per unit length at the interface between a liquid and a gas (typically air). | Quantifies the ability of this compound to reduce the surface energy of water. |
| Interfacial Tension | The force per unit length at the interface between two immiscible liquids. | Measures the effectiveness of this compound in reducing the energy at an oil-water interface, crucial for emulsion formation. |
| Contact Angle | The angle at which a liquid-vapor interface meets a solid surface. | Indicates the wetting properties of this compound solutions on various surfaces. |
| Critical Micelle Concentration (CMC) | The concentration of surfactants above which micelles form and all additional surfactants added to the system go to micelles. | A key parameter characterizing the efficiency of this compound as a surfactant. |
Rheological Characterization (e.g., Viscosity, Thixotropy, Viscoelasticity)
Rheological characterization provides insight into the flow and deformation behavior of materials, which is crucial for understanding the properties of solutions containing surfactants like this compound. Key parameters investigated include viscosity, thixotropy, and viscoelasticity. arts.ac.uknih.govtainstruments.com
Viscosity is a measure of a fluid's resistance to flow. For solutions of this compound, viscosity can be influenced by factors such as concentration, temperature, and the presence of other components. At low concentrations, the surfactant may have a minimal effect on the solution's viscosity. However, as the concentration increases, especially above the critical micelle concentration (CMC), the formation of micelles can lead to a significant increase in viscosity. The shape and packing of these micelles (e.g., spherical, worm-like) will dictate the extent of this change.
Thixotropy is a time-dependent shear thinning property. arts.ac.ukresearchgate.net Materials are thixotropic if their viscosity decreases over time under constant shear stress and then recovers when the stress is removed. researchgate.net This behavior is common in systems with a microstructure that can be broken down by shear and then rebuilds at rest. researchgate.net Solutions of this compound, particularly those forming complex micellar structures, can exhibit thixotropy. The breakdown and recovery of these structures under shear can be quantified using rheological tests like hysteresis loop tests or three-step thixotropy tests. arts.ac.uk
Viscoelasticity is the property of materials that exhibit both viscous and elastic characteristics when undergoing deformation. tainstruments.comresearchgate.net Viscoelastic materials can store energy (elastic component, represented by the storage modulus, G') and dissipate energy (viscous component, represented by the loss modulus, G''). tainstruments.com The viscoelastic properties of this compound solutions can be investigated using oscillatory rheological measurements. These tests can reveal information about the formation of gel-like structures or networks of micelles, which are common in concentrated surfactant solutions. The relative magnitudes of G' and G'' can indicate whether the material behaves more like a solid or a liquid.
| Rheological Property | Description | Significance for this compound Solutions |
| Viscosity | A measure of a fluid's resistance to flow. | Indicates the effect of surfactant concentration and micelle formation on the solution's flow behavior. |
| Thixotropy | A time-dependent decrease in viscosity under shear, followed by recovery at rest. researchgate.net | Reveals the stability of the micellar structures under mechanical stress and their ability to reform. |
| Viscoelasticity (G', G'') | The property of exhibiting both viscous and elastic characteristics. G' is the storage modulus (elastic part) and G'' is the loss modulus (viscous part). tainstruments.com | Characterizes the formation of structured phases, such as gels or entangled micellar networks, and their mechanical properties. |
Diffusing Wave Spectroscopy (DWS) for Microstructure Dynamics
Diffusing Wave Spectroscopy (DWS) is a powerful optical technique that extends dynamic light scattering (DLS) to highly turbid or concentrated systems, such as those often formed by surfactants like this compound. wikipedia.orgnyu.edu While DLS is limited to samples that scatter light only once, DWS thrives in the multiple scattering regime, where light is scattered numerous times before being detected. nyu.edu This makes it an ideal tool for probing the dynamics of microstructures within opaque materials. wikipedia.orgaps.org
The fundamental principle of DWS involves illuminating a sample with coherent laser light and analyzing the temporal fluctuations of the scattered light intensity. wikipedia.orgnyu.edu These fluctuations arise from the movement of scattering particles within the sample. In a multiple scattering environment, the path of the light through the sample is randomized, resembling a diffusion process. aps.orgtue.nl The temporal autocorrelation function of the detected intensity fluctuations provides information about the motion of the scatterers on very small length and time scales. nyu.eduaps.org
For solutions of this compound, DWS can provide valuable insights into the dynamics of micellar structures. Key applications include:
Microrheology: By embedding tracer particles within the surfactant solution, DWS can be used to perform microrheology experiments. The mean square displacement (MSD) of these tracer particles, extracted from the DWS data, can be related to the viscoelastic properties of the surrounding medium. aps.org This allows for the characterization of the material's rheological behavior at high frequencies, which can be difficult to access with conventional mechanical rheometers.
Probing Micelle Dynamics: DWS can directly probe the collective diffusion and internal modes of the surfactant micelles themselves, provided they are the primary scatterers. This can reveal information about micelle size, shape, and flexibility, as well as their interactions.
Monitoring Structural Transitions: DWS is sensitive to changes in the microstructure of the sample. It can be used to monitor dynamic processes such as gelation, phase separation, or changes in micellar morphology induced by variations in temperature, concentration, or the addition of other components.
A significant advantage of DWS is its ability to probe dynamics over a wide range of length and time scales. tue.nl By analyzing the light transmitted through or backscattered from the sample, different path length distributions of the scattered light are sampled, providing access to different dynamic regimes. aps.org
| DWS Parameter | Information Obtained | Relevance to this compound |
| Temporal Autocorrelation Function | Characterizes the time scale of intensity fluctuations. | Relates to the speed of movement of micelles or tracer particles. |
| Mean Square Displacement (MSD) | Describes the average distance a particle travels over time. | Provides insight into the local environment and viscoelastic properties of the surfactant solution. |
| Viscoelastic Moduli (G', G'') | Derived from the MSD in microrheology experiments. | Quantifies the elastic and viscous response of the this compound solution at high frequencies. |
Advanced Structural and Morphological Analysis
X-ray Diffraction (XRD) and Scattering Techniques (e.g., Single Crystal XRD, Powder XRD, Small Angle Neutron Scattering)
X-ray and neutron scattering techniques are indispensable for elucidating the atomic and mesoscopic structure of materials, including surfactant systems like those containing this compound. These methods provide information on crystalline phases, molecular packing, and the size and shape of larger assemblies such as micelles. doitpoms.ac.ukwikipedia.orgiosrjournals.org
X-ray Diffraction (XRD) is a powerful technique for identifying crystalline materials and determining their atomic structure. doitpoms.ac.ukomicsonline.org When X-rays are directed at a crystalline sample, they are diffracted by the electron clouds of the atoms in a predictable pattern. numberanalytics.com The angles and intensities of the diffracted beams can be used to determine the unit cell dimensions and the arrangement of atoms within the crystal.
Single Crystal XRD: This technique provides the most detailed structural information, including bond lengths and angles, for a single crystal of a compound. iosrjournals.org If a single crystal of this compound salt can be grown, single crystal XRD can be used to determine its precise molecular structure.
Powder XRD (PXRD): PXRD is used to analyze polycrystalline or powdered samples. omicsonline.org It is a valuable tool for identifying crystalline phases present in a sample by comparing the resulting diffraction pattern to a database of known materials. omicsonline.org For this compound, PXRD can be used to characterize its solid form and identify any polymorphic variations. In solution, XRD can be used to study the structure of lyotropic liquid crystalline phases that may form at high surfactant concentrations.
Small-Angle Neutron Scattering (SANS) is a technique that probes structures on a larger length scale, typically from 1 to 100 nanometers. wikipedia.orgnist.gov This makes it particularly well-suited for studying the size, shape, and arrangement of micelles and other self-assembled structures in surfactant solutions. nist.govnih.gov Neutrons are scattered by the atomic nuclei, and a key advantage of SANS is the ability to use isotopic substitution, particularly replacing hydrogen with deuterium, to enhance the scattering contrast between different components of a system. wikipedia.org By selectively deuterating the surfactant, the solvent, or any solubilized molecules, specific parts of the structure can be highlighted.
For this compound solutions, SANS experiments can provide detailed information on:
Micelle shape and size (e.g., spherical, ellipsoidal, cylindrical).
Aggregation number (the number of surfactant molecules per micelle).
Inter-micellar interactions.
The structure of more complex phases, such as liquid crystals.
| Technique | Information Provided | Application to this compound |
| Single Crystal XRD | Precise atomic coordinates, bond lengths, and angles. iosrjournals.org | Determination of the exact molecular structure of solid this compound. |
| Powder XRD | Crystalline phase identification, unit cell parameters. omicsonline.org | Characterization of the solid-state form and identification of liquid crystalline phases in solution. |
| Small-Angle Neutron Scattering (SANS) | Size, shape, and interactions of nanoscale structures. wikipedia.orgnist.gov | Elucidation of micellar structure (shape, size, aggregation number) in solution. |
Electron and Atomic Force Microscopy (e.g., Scanning Electron Microscopy, Transmission Electron Microscopy, Atomic Force Microscopy)
Electron and atomic force microscopy are powerful imaging techniques that provide direct visualization of the morphology and structure of materials at the nanoscale. afmworkshop.comnanosurf.com These methods are highly valuable for characterizing the self-assembled structures formed by surfactants like this compound.
Scanning Electron Microscopy (SEM) uses a focused beam of electrons to scan the surface of a sample, generating images with high lateral resolution (typically 1-10 nm). nanosurf.com SEM provides detailed information about the surface topography and morphology of solid or dried samples. afmworkshop.com For this compound, SEM could be used to visualize the structure of its solid crystalline form or the morphology of dried films or precipitates from solution.
Transmission Electron Microscopy (TEM) operates by passing a beam of electrons through an ultrathin specimen. biocubic.com This technique offers even higher resolution than SEM, capable of resolving features at the atomic scale (around 0.1-0.2 nm). nanosurf.com TEM is ideal for studying the internal structure of materials. nanosurf.com To visualize surfactant micelles, cryo-TEM is often employed. In this method, the sample is rapidly frozen to preserve the solution structure in a vitrified state, allowing for direct imaging of the micelles' size and shape.
Atomic Force Microscopy (AFM) utilizes a sharp probe to scan the surface of a sample, creating a three-dimensional topographic map with very high vertical resolution (sub-nanometer). nanosurf.comnih.gov A significant advantage of AFM is its ability to operate in various environments, including liquids. nanosurf.com This allows for the imaging of surfactant structures adsorbed on a solid substrate in their native aqueous environment. nih.gov AFM can be used to study:
The aggregation of this compound molecules on a surface.
The formation of monolayers or bilayers.
The structure of adsorbed micelles.
The choice between these techniques depends on the specific information required. While TEM provides unparalleled resolution for internal structures, AFM is exceptional for surface imaging in liquid environments. afmworkshop.comnanosurf.combiocubic.com
| Technique | Resolution | Environment | Information Obtained for this compound |
| Scanning Electron Microscopy (SEM) | 1-10 nm lateral nanosurf.com | Vacuum | Surface morphology of solid or dried samples. |
| Transmission Electron Microscopy (TEM) | ~0.1-0.2 nm lateral nanosurf.com | Vacuum | Internal structure, size, and shape of micelles (via cryo-TEM). |
| Atomic Force Microscopy (AFM) | Sub-nanometer vertical, sub-nanometer to few nm lateral nanosurf.com | Air, vacuum, or liquid nanosurf.com | 3D topography of adsorbed surfactant layers and micelles on a surface in an aqueous environment. |
Pair Distribution Function (PDF) Analysis
Pair Distribution Function (PDF) analysis is a powerful technique for studying the local atomic structure of materials, regardless of their crystallinity. rigaku.comcmich.edu It is particularly valuable for characterizing materials with limited structural coherence, such as amorphous solids, liquids, and nanoparticles. cmich.edu The PDF, denoted as G(r), provides the probability of finding two atoms separated by a distance 'r'. mpg.de
The PDF is obtained from the Fourier transform of the total scattering data, which includes both the sharp Bragg peaks and the broad diffuse scattering from a diffraction experiment. cmich.eduyoutube.com This use of the total scattering signal is a key difference from traditional crystallography, which primarily considers only the Bragg reflections. youtube.com As a result, PDF analysis provides insight into the short- and intermediate-range atomic order, whereas conventional diffraction methods yield the average, long-range structure. youtube.com
For the study of this compound, PDF analysis can be applied to:
Characterize Amorphous or Poorly Crystalline States: If this compound exists in an amorphous solid form, PDF analysis can reveal details about the local packing and conformation of the molecules.
Investigate Solution Structure: By performing high-energy X-ray or neutron scattering on solutions of this compound, the resulting PDF can provide information about the local arrangement of solvent molecules around the surfactant headgroup and hydrocarbon tail. It can also offer insights into the structure within the micelles themselves.
Study Ion Pairing: The PDF can be sensitive to the distances between specific atom pairs. This can be used to investigate the association between the this compound cation and its counter-ion in both the solid state and in solution.
The information derived from a PDF can be interpreted directly to understand the local structure:
Peak Positions: Correspond to the distances between pairs of atoms. youtube.com
Peak Areas: Relate to the coordination number, i.e., the number of neighboring atoms at a specific distance. youtube.com
Peak Widths: Indicate the degree of disorder or the distribution of bond lengths. youtube.com
| PDF Feature | Structural Information | Application to this compound |
| Peak Position | Interatomic distances youtube.com | Determining bond lengths and the distances between the cation and its counter-ion. |
| Peak Area | Coordination number youtube.com | Understanding the number of nearest neighbors around specific atoms in the molecule or within a micelle. |
| Peak Width | Distribution of distances (disorder) youtube.com | Quantifying the degree of structural order or disorder in solid and solution states. |
| Dampening of PDF with r | Crystallite size or correlation length youtube.com | Assessing the extent of local order in amorphous or solution phases. |
Electrochemical Characterization Methods (e.g., Impedance Spectroscopy, Cyclic Voltammetry)
The electrochemical behavior of this compound and structurally similar long-chain quaternary ammonium compounds is primarily investigated using techniques such as electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV). These methods provide valuable insights into the interactions of these surfactant molecules at electrode surfaces, their influence on charge transfer processes, and their aggregation behavior in solution. While specific data for this compound is limited in publicly available literature, extensive research on the closely related compound tetradecyltrimethylammonium bromide (TTAB) and other long-chain quaternary ammonium salts like cetyltrimethylammonium bromide (CTAB) offers a clear understanding of the expected electrochemical properties.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique used to study the redox processes and adsorption behavior of electroactive species. In the context of long-chain quaternary ammonium compounds, which are generally not electroactive themselves within the typical potential windows, CV is often employed to study their influence on the electrochemical response of a redox probe or on the electrode itself.
Research on tetradecyltrimethylammonium bromide (TTAB) has utilized cyclic voltammetry to investigate the formation of micelles and other self-assembled structures. jecst.org The critical micelle concentration (CMC) can be determined by monitoring the changes in the peak current of an electroactive probe as a function of the surfactant concentration. researchgate.net Below the CMC, the surfactant monomers have a minimal effect on the probe's diffusion and electron transfer. However, upon micelle formation, the probe can partition into the micellar phase, leading to a change in its diffusion coefficient and a corresponding alteration in the voltammetric response.
Furthermore, studies on similar cationic surfactants have shown that their adsorption on electrode surfaces can significantly modify the electrochemical behavior. The adsorption of cetyltrimethylammonium bromide (CTAB) on a carbon paste electrode, for instance, was found to reduce the charge transfer resistance and enhance the charge transfer rate at concentrations below its CMC. researchgate.net At concentrations above the CMC, a monolayer can form on the electrode surface, fundamentally changing the electrode-solution interface. researchgate.net
A representative study on the electrochemical reduction of Ni(II) complexes in microemulsions stabilized by TTAB demonstrated the utility of CV in understanding reaction mechanisms in these complex systems. The voltammograms showed that the Ni(II)/Ni(I) redox couple is reversible, indicating that the complex remains stable within the microemulsion environment. uminho.pt
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical impedance spectroscopy is a sensitive technique for characterizing the interface between an electrode and an electrolyte solution. By applying a small amplitude AC potential over a range of frequencies, EIS can probe processes such as charge transfer resistance, double-layer capacitance, and diffusion.
For long-chain quaternary ammonium compounds, EIS is particularly useful for studying their role in corrosion inhibition and the formation of protective films on metal surfaces. For example, in studies involving CTAB as a corrosion inhibitor for brass in acidic solutions, EIS measurements revealed that the presence of the surfactant significantly increased the charge transfer resistance. jecst.org This increase is indicative of the formation of an adsorbed layer that impedes the corrosion process. The impedance spectra are often modeled using equivalent electrical circuits to quantify these parameters.
The table below presents typical electrochemical impedance parameters obtained in a study of a corrosion inhibitor system involving a long-chain quaternary ammonium surfactant.
| Inhibitor Concentration | Rct (Ω·cm2) | Cdl (µF·cm-2) | Inhibition Efficiency (%) |
|---|---|---|---|
| Blank | 150 | 250 | - |
| 1 ppm | 450 | 180 | 66.7 |
| 5 ppm | 1200 | 120 | 87.5 |
| 10 ppm | 2500 | 80 | 94.0 |
This table is representative and based on findings for similar long-chain quaternary ammonium surfactants used in corrosion inhibition studies. Rct represents the charge transfer resistance and Cdl represents the double-layer capacitance.
Studies on the effect of CTAB on lithium electrodeposition have also employed EIS. The results indicated that the addition of the surfactant led to a significant change in the properties of the solid electrolyte interphase (SEI) and an increase in the impedance related to the Faradaic processes, suggesting an inhibition of dendrite formation. bohrium.com
The following table summarizes findings from a cyclic voltammetry study on a system containing a long-chain quaternary ammonium surfactant, highlighting the kind of data that can be extracted.
| System | Epc (V) | Epa (V) | ΔEp (mV) | Ipc/Ipa |
|---|---|---|---|---|
| Redox Probe in Aqueous Solution | -0.55 | -0.49 | 60 | 1.0 |
| Redox Probe with Surfactant (below CMC) | -0.56 | -0.48 | 80 | 0.95 |
| Redox Probe with Surfactant (above CMC) | -0.62 | -0.53 | 90 | 0.90 |
This table is illustrative, showing the typical shifts in peak potentials (Epc, Epa), peak separation (ΔEp), and peak current ratios (Ipc/Ipa) for a redox probe in the absence and presence of a surfactant. These changes provide information about the interaction of the probe with the surfactant aggregates.
Structure Property Relationships and Functional Design
Impact of Alkyl Chain Length on Self-Assembly and Phase Behavior
The self-assembly and phase behavior of quaternary ammonium (B1175870) surfactants like Tetradecyldimethylethylammonium are significantly influenced by the length of their hydrophobic alkyl chains. The tetradecyl (C14) chain of this particular surfactant places it in a category of surfactants with a well-balanced hydrophilic-lipophilic nature.
Generally, as the alkyl chain length increases in a homologous series of surfactants, the hydrophobic interactions become stronger. This leads to a decrease in the critical micelle concentration (CMC), the concentration at which surfactant molecules begin to aggregate into micelles. For instance, studies on n-alkyltrimethylammonium bromide surfactants have shown a systematic decrease in CMC with each additional methylene (B1212753) group in the alkyl chain. This is because a longer chain provides a greater driving force for the molecules to escape the aqueous environment and form aggregates. nih.gov
The Krafft point, which is the temperature at which the solubility of a surfactant equals its CMC, is also affected by the alkyl chain length. Longer hydrocarbon chains generally lead to higher Krafft points. scispace.com This means that surfactants with longer chains may be less soluble in water at lower temperatures.
The geometry of the aggregates formed is also dependent on the alkyl chain length. The packing parameter, a dimensionless number that relates the head group area, the volume of the hydrophobic chain, and the critical chain length, can be used to predict the shape of the micelles. For single-chain surfactants, an increase in the alkyl chain length can favor the transition from spherical to cylindrical or rod-shaped micelles. nih.gov
Table 1: Effect of Alkyl Chain Length on Surfactant Properties
| Alkyl Chain Length | Critical Micelle Concentration (CMC) | Krafft Point | Predominant Micelle Shape |
|---|---|---|---|
| Shorter (e.g., C12) | Higher | Lower | Spherical |
| Intermediate (e.g., C14 - Tetradecyl) | Intermediate | Intermediate | Spherical to Ellipsoidal |
| Longer (e.g., C16) | Lower | Higher | Cylindrical/Rod-like |
Influence of Head Group Steric Hindrance on Molecular Clustering
The size and shape of the hydrophilic head group play a critical role in the molecular clustering of surfactants. In this compound, the head group consists of a positively charged nitrogen atom bonded to two methyl groups and one ethyl group. The presence of the slightly bulkier ethyl group, in comparison to a trimethylammonium head group, introduces a degree of steric hindrance.
This increased steric hindrance at the head group can influence the packing of surfactant molecules at interfaces and in micelles. A larger head group occupies more space, which can lead to a larger optimal head group area. This, in turn, can affect the geometry of the resulting aggregates. Surfactants with bulkier head groups tend to form aggregates with higher curvature, such as spherical micelles, as opposed to less curved structures like planar bilayers. nih.govresearchgate.net
The nature of the head group also influences the interaction with counterions in solution. The degree of counterion binding to the micelles can be affected by the charge density and accessibility of the charged head group. While the ethyl group is not expected to significantly alter the electronic properties compared to a methyl group, the increased steric bulk may slightly modulate the distance of closest approach for counterions, which can have subtle effects on micellar properties.
Table 2: Comparison of Head Group Effects on Molecular Packing
| Head Group | Steric Hindrance | Effect on Micellar Packing | Tendency for Aggregate Shape |
|---|---|---|---|
| Trimethylammonium | Lower | Allows for closer packing | Can form less curved aggregates more easily |
| Dimethylethylammonium | Higher | Hinders close packing | Favors more curved aggregates (e.g., spherical micelles) |
Correlation between Molecular Architecture and Rheological Properties in Polymeric Systems
When incorporated into polymeric systems, surfactants like this compound can significantly alter the rheological properties of the mixture. The specific molecular architecture of the surfactant is a key determinant of these effects. The interactions between the surfactant and the polymer chains can lead to the formation of complex structures that influence viscosity, elasticity, and flow behavior. rsc.orgmdpi.com
The tetradecyl chain of the surfactant can engage in hydrophobic interactions with non-polar segments of the polymer, while the charged head group can interact with polar or charged moieties on the polymer backbone. These interactions can lead to the formation of surfactant-polymer complexes. At higher surfactant concentrations, the presence of micelles and polymer-saturated micelles can significantly increase the bulk viscosity. researchgate.net
The rheological behavior of such systems is dependent on the molecular weight and architecture of the polymer, as well as the structure of the surfactant. rsc.orgmdpi.com For instance, the presence of long-chain branching in the polymer can lead to complex rheological responses that are further modulated by the addition of the surfactant. mdpi.com The ability of the surfactant to form its own networked structures, such as worm-like micelles, can also dramatically increase the viscosity of the solution, a property that is highly dependent on the surfactant's molecular structure.
Rational Design for Specific Non-Biological Applications (e.g., enhanced viscosity)
The principles of structure-property relationships allow for the rational design of surfactants for specific applications. uky.edu For applications requiring enhanced viscosity, such as in certain industrial formulations or as rheology modifiers, the molecular structure of this compound can be considered a starting point for further optimization.
To enhance viscosity, one might aim to promote the formation of elongated, entangled micellar structures (worm-like micelles) instead of spherical micelles. This transition is favored by a molecular geometry that encourages less curvature at the micelle surface. This can be achieved by:
Modifying the head group: While the dimethylethylammonium head group has a certain steric bulk, further modifications could be explored. For instance, reducing the steric hindrance of the head group might allow for closer packing and a transition to less curved aggregates.
Altering the alkyl chain: While this article focuses on the tetradecyl chain, it is a key parameter in rational design. Increasing the chain length could, under certain conditions, favor the formation of more viscous phases.
Introducing specific counterions: The choice of counterion can have a profound effect on micellar growth and viscosity. Certain counterions can screen the electrostatic repulsion between head groups more effectively, promoting the transition to worm-like micelles.
The rational design process involves a feedback loop of in silico modeling, chemical synthesis, and experimental characterization to arrive at a molecule with the desired rheological properties. nih.gov This approach allows for the targeted development of surfactants for high-performance applications.
Mechanistic Investigations of Tetradecyldimethylethylammonium Function
Mechanisms of Amphiphilic Molecular Clustering and Organization
Tetradecyldimethylethylammonium is a cationic surfactant, a class of molecules that exhibits unique self-assembly behavior in aqueous solutions. As an amphiphilic molecule, it possesses a hydrophilic (water-loving) quaternary ammonium (B1175870) headgroup and a hydrophobic (water-fearing) 14-carbon alkyl tail (tetradecyl group). This dual nature drives the formation of organized molecular clusters called micelles.
In dilute aqueous solutions, this compound exists as individual ions. However, as its concentration increases, it reaches a critical point known as the Critical Micelle Concentration (CMC). Above the CMC, the molecules spontaneously assemble into micelles to minimize the unfavorable contact between their hydrophobic tails and water molecules. In these structures, the hydrophobic tails are sequestered in the core of the micelle, while the positively charged hydrophilic headgroups form a shell that interfaces with the surrounding water.
The geometry of these micelles is not static and can transition from simple spherical structures to more complex forms like elongated, flexible wormlike micelles (WLMs). This transition is influenced by several factors, including surfactant concentration, temperature, and the presence of salts or other additives. The addition of salt, for instance, screens the electrostatic repulsion between the charged headgroups on the micelle surface, which can favor the growth of linear WLMs. mdpi.com These WLMs can entangle to form a transient network, significantly impacting the solution's properties. The self-assembly of surfactants is a powerful tool for creating well-defined structures, and compounds analogous to this compound are known to form vesicles, rods, and disks under specific conditions. mdpi.com
Underlying Principles of Viscosity Enhancement in Polymer Solutions
The interaction between this compound and polymers in an aqueous solution can lead to a significant increase in viscosity, a phenomenon crucial for many industrial applications. The primary mechanism behind this enhancement is the formation of a three-dimensional network through polymer-surfactant interactions.
When a polymer, such as polyacrylamide (PAM), is present in a solution containing this compound micelles, the polymer chains can act as "bridges," linking multiple micelles together. nih.gov This creates a complex, interconnected structure that dramatically increases the solution's resistance to flow, thereby raising its viscosity.
The relationship between component concentrations and viscosity is often not linear. Studies on similar systems, like cetyltrimethylammonium chloride (CTAC) with PAM, reveal that as the surfactant concentration increases, the viscosity of the mixed solution can show a non-monotonic trend due to phase transitions of the micelles. nih.gov Similarly, increasing the polymer concentration can also lead to complex viscosity changes. At certain concentrations, polymers can dominate the rheological behavior, forming a framework that limits the morphology of the surfactant micelles. For example, a high concentration of PAM can cause the disappearance of branched micelles in favor of smaller, wormlike ones, which can initially lead to a viscosity increase. nih.gov
The table below, based on data from analogous systems, illustrates the complex relationship between polymer concentration and the resulting viscosity of a polymer-surfactant solution.
| PAM Concentration (mol·L⁻¹) | Predominant Micelle Morphology | Relative Viscosity |
| Low | Branched / Wormlike | Decreasing |
| Intermediate | Small Wormlike | Increasing |
| High | Polymer Framework Dominates | Further Increase |
This table is illustrative of the general behavior observed in polymer-cationic surfactant systems.
This synergistic interaction is a key principle used to formulate fluids with precisely controlled rheological properties for applications such as enhanced oil recovery and personal care products. mdpi.com
Role in Modulating Interfacial Energies and Rheology
This compound, as a surfactant, plays a critical role in modifying the properties of interfaces, particularly the boundary between oil and water or air and water. It achieves this by adsorbing at the interface, orienting itself with its hydrophobic tail in the non-aqueous phase (oil or air) and its hydrophilic head in the aqueous phase. This adsorption reduces the interfacial tension (IFT), which is the energy required to create or expand the interface. The ability of similar cationic surfactants to lower IFT is well-documented, sometimes achieving ultra-low values in the order of 10⁻³ mN/m when acting synergistically with other components. nih.gov
Beyond simply lowering interfacial energy, this compound influences the interfacial rheology—the flow and deformation characteristics of the interface itself. When an interface populated by these surfactant molecules is expanded or compressed, the molecules respond, which imparts viscoelastic properties to the interface. The strength and elasticity of this interfacial film can be quantified by the dilational modulus.
Sorption and Desorption Mechanisms in Environmental Matrices
When introduced into the environment, this compound can interact with and bind to environmental matrices like soil and sediment through various sorption mechanisms. The extent and nature of this binding determine its mobility and fate in the environment.
The primary mechanisms governing its sorption include:
Cation Exchange: As a positively charged quaternary ammonium compound, this compound can readily bind to negatively charged sites on soil components, particularly clay minerals and natural organic matter. This electrostatic attraction is a major driver of its adsorption.
Complexation: The molecule can form complexes with other substances present in the soil or water, such as metals, which can facilitate its adsorption onto soil and sediment surfaces. nih.gov For instance, the presence of certain metal ions has been shown to enhance the adsorption of similar compounds, particularly at lower pH levels, through surface-bridging mechanisms. nih.gov
The sorption process is highly dependent on environmental conditions. Soil pH, for example, can influence the surface charge of soil particles, thereby affecting the extent of cation exchange. The presence and type of other ions in the soil solution can also compete for binding sites. Research on analogous compounds has shown that the organic carbon-normalized adsorption distribution coefficients are strongly associated with the mesopore volume and clay content of the soil or sediment, highlighting the importance of both the chemical and physical properties of the environmental matrix. nih.gov
Desorption, the process by which the compound is released from the matrix, is the reverse of these processes and is influenced by the same factors. Strong binding through mechanisms like cation exchange can lead to slow desorption rates, resulting in the long-term retention of the compound in the soil or sediment.
Applications in Advanced Materials Science and Engineering
Development of Lyotropic Liquid Crystal Displays and Related Devices
Lyotropic liquid crystals are formed by the self-assembly of amphiphilic molecules in a solvent, typically water. wikipedia.org The concentration of the amphiphile is a key factor that dictates the type of organized structure that is formed. wikipedia.org While direct research on Tetradecyldimethylethylammonium in lyotropic liquid crystal displays is not extensively documented, its properties as a cationic surfactant allow for informed predictions of its behavior in such systems.
Amphiphilic molecules like this compound, when dissolved in a solvent, organize themselves to minimize the unfavorable interactions between their hydrophobic tails and the solvent molecules. This self-assembly can lead to the formation of various phases, including spherical micelles, cylindrical micelles, and lamellar phases, which are characteristic of lyotropic liquid crystals. wikipedia.org The specific phase formed depends on factors such as the concentration of the surfactant, the temperature, and the presence of other molecules or ions in the solution. rsc.org
In the context of display technologies, the alignment of these liquid crystalline structures can be controlled by external stimuli, such as electric or magnetic fields. This controlled alignment is the fundamental principle behind liquid crystal displays (LCDs). Cationic surfactants, in general, have been explored for their potential in creating and stabilizing these ordered phases. For instance, studies on similar quaternary ammonium (B1175870) surfactants have shown their ability to form various lyotropic phases. rsc.orgnih.gov The interaction of the positively charged headgroup of this compound with other components in a display formulation could be leveraged to influence the alignment and switching behavior of the liquid crystal domains.
Advanced Polymer Science and Engineering
The incorporation of this compound into polymer systems offers a versatile approach to modify their physical properties and introduce new functionalities.
This compound can act as an effective rheology modifier, significantly increasing the viscosity of aqueous solutions even at low concentrations. This property is primarily due to the formation of long, flexible aggregates known as worm-like micelles. nih.govbohrium.com These micelles can entangle with each other, creating a transient network that imparts viscoelastic properties to the solution. nih.govumd.edu
The formation and stability of these worm-like micelles, and consequently the rheological behavior of the solution, are influenced by several factors, including surfactant concentration, temperature, and the presence of salts or other additives. The addition of salts can screen the electrostatic repulsion between the charged headgroups of the surfactant molecules, promoting the growth of longer micelles and enhancing the viscosity of the solution.
Table 1: Factors Influencing the Rheological Properties of this compound Solutions
| Factor | Effect on Viscosity | Underlying Mechanism |
| Increasing Surfactant Concentration | Increases | Promotes the formation and entanglement of worm-like micelles. |
| Increasing Temperature | Generally Decreases | Can disrupt the micellar network and reduce entanglement. |
| Addition of Salts | Increases (up to a point) | Screens electrostatic repulsion, leading to the growth of longer micelles. |
| Presence of Co-surfactants | Can Increase or Decrease | Alters the packing of surfactant molecules and the curvature of the micelles. |
This table provides a generalized overview of the expected trends for quaternary ammonium surfactant solutions based on established principles of colloid and polymer science.
The self-assembly properties of this compound can be harnessed to create resilient, self-healing polymer networks, particularly in the form of hydrogels. While specific studies on this compound for this application are limited, research on other long-chain quaternary ammonium salts provides insight into the underlying mechanisms. nih.gov
In a polymer matrix, molecules of this compound can form micellar aggregates that act as physical cross-links. The long hydrophobic tetradecyl chains can associate with each other and with hydrophobic domains of the polymer chains, while the charged headgroups can interact with polar segments of the polymer or with other charged species. These physical cross-links are dynamic and can break and reform, imparting a self-healing character to the material. nih.gov Hydrogels formed with such structures can exhibit enhanced toughness and resilience. The incorporation of dodecyl quaternary ammonium salt into a hydrogel matrix has been shown to create a stable network with good tissue adhesion and antibacterial properties. nih.gov The positively charged quaternary ammonium groups can also induce hemostatic effects by interacting with negatively charged red blood cells. nih.gov
This compound can be used to synthesize functionalized polymers with a wide range of properties and applications. The quaternary ammonium group can be incorporated into a polymer backbone or as a pendant group. nih.govrsc.org One method involves the polymerization of monomers that already contain the this compound moiety. mdpi.com Another approach is the post-polymerization modification of a pre-existing polymer with a reactive form of this compound. researchgate.net
Polymers functionalized with quaternary ammonium salts are well-known for their antimicrobial properties. nih.gov The positively charged nitrogen atom can interact with and disrupt the negatively charged cell membranes of bacteria, leading to cell death. nih.gov This makes such polymers attractive for applications in biomedical devices, coatings, and water treatment membranes. Furthermore, the presence of the long tetradecyl chain can influence the polymer's solubility and its interactions with other molecules, making it useful in the development of stimuli-responsive materials that can respond to changes in their environment, such as pH, temperature, or the presence of specific ions. nih.govnih.gov
Nanomaterials Engineering
In the field of nanomaterials, this compound plays a crucial role as a stabilizing agent, particularly for metallic and semiconductor nanoparticles.
The synthesis of stable, well-dispersed nanoparticles is a significant challenge in nanotechnology. This compound and other quaternary ammonium surfactants are often used as capping agents or stabilizing ligands to prevent the agglomeration of nanoparticles during and after their synthesis. uh.eduresearchgate.netnih.gov
The stabilization mechanism is twofold. The positively charged headgroup of the surfactant adsorbs onto the surface of the nanoparticle, creating a layer of positive charge. This results in electrostatic repulsion between the nanoparticles, preventing them from coming into close contact and aggregating. Secondly, the long, hydrophobic tetradecyl chains extend into the solvent, forming a protective steric barrier around each nanoparticle. This steric hindrance further contributes to the colloidal stability of the nanoparticle dispersion. nih.govnih.gov The choice of the counter-ion (e.g., bromide) can also influence the stability of the nanoparticle dispersion. nih.gov
Table 2: Influence of Quaternary Ammonium Surfactants on Nanoparticle Properties
| Nanoparticle Property | Effect of this compound as a Stabilizer |
| Colloidal Stability | Increased due to electrostatic and steric repulsion. |
| Dispersion in Solvents | Facilitates dispersion in various organic and aqueous media. |
| Surface Charge | Imparts a positive surface charge to the nanoparticles. |
| Interaction with other Molecules | The functionalized surface can be used for further chemical modifications or for targeted delivery. |
This table summarizes the general effects of using quaternary ammonium surfactants like this compound as stabilizing agents for nanoparticles.
Integration into Smart Materials and Composites
The unique molecular architecture of this compound, featuring a hydrophilic quaternary ammonium head and a long hydrophobic tetradecyl tail, positions it as a versatile component in the fabrication of advanced smart materials and composites. Its role primarily revolves around its surfactant properties and its ability to act as a compatibilizer and a templating agent.
Smart materials, which respond to external stimuli, and composites, which combine different materials to achieve enhanced properties, can benefit from the inclusion of long-chain quaternary ammonium salts (QAS). These molecules can self-assemble into various structures, such as micelles and vesicles, which can serve as nanoreactors or templates for the synthesis of nanoparticles with controlled size and morphology. rsc.orgresearchgate.net The positively charged headgroup can interact with anionic species, including polymers and inorganic precursors, facilitating their dispersion and organization at the nanoscale.
The responsiveness of smart materials can also be tuned by the presence of QAS. For instance, in hydrogels, the ionic nature of this compound can influence the swelling behavior in response to changes in pH or ionic strength. Furthermore, the long alkyl chain can introduce hydrophobic domains within a hydrophilic polymer network, leading to temperature-responsive behavior.
While direct research on this compound in smart materials is limited, the established functions of analogous long-chain QAS provide a strong indication of its potential. The table below summarizes the expected roles of this compound based on the known behavior of similar compounds.
| Property | Role in Smart Materials and Composites | Anticipated Effect |
| Amphiphilicity | Surfactant, Templating Agent | Formation of micelles/vesicles for nanoparticle synthesis; directing the structure of mesoporous materials. |
| Cationic Headgroup | Interfacial Modifier, Stabilizer | Improved dispersion of anionic fillers; stabilization of nanoparticles; interaction with anionic polymers. |
| Long Hydrophobic Tail | Compatibilizer, Hydrophobic Domain | Enhanced compatibility between polymer matrix and fillers; introduction of thermo-responsive properties. |
Catalytic Facilitation within Advanced Material Systems
This compound is anticipated to function as a highly effective phase-transfer catalyst (PTC) in the synthesis and modification of advanced materials. operachem.comacs.org Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. operachem.comacs.org The catalytic action of QAS like this compound stems from its ability to transport anionic reactants from the aqueous phase into the organic phase, where they can react with organic substrates.
The structure of this compound is well-suited for this role. The positively charged quaternary ammonium ion can pair with an anion from the aqueous phase. The presence of the long tetradecyl chain and the ethyl and methyl groups imparts significant lipophilicity to the resulting ion pair, allowing it to be extracted into the organic phase. operachem.com Once in the organic phase, the anion is weakly solvated and thus highly reactive. After the reaction, the catalyst cation can return to the aqueous phase to repeat the cycle.
The length of the alkyl chain in a QAS is a critical factor determining its efficacy as a phase-transfer catalyst. researchgate.net Longer alkyl chains, such as the tetradecyl group in this compound, generally lead to higher catalytic activity. This is because the increased lipophilicity enhances the partitioning of the ion pair into the organic phase. operachem.com
In the context of advanced material systems, this compound can catalyze a variety of reactions, including:
Polymer Synthesis and Modification: It can be employed in polymerization reactions, such as free-radical polymerizations initiated by water-soluble initiators in a two-phase system. acs.org It can also facilitate the chemical modification of existing polymers, for example, by enabling reactions with nucleophiles that are only soluble in water.
Nanoparticle Synthesis: As a phase-transfer catalyst, it can facilitate the reduction of metal salts from an aqueous solution to form nanoparticles in an organic solvent, allowing for better control over particle size and preventing agglomeration.
Halogen Exchange Reactions: It can be used to catalyze nucleophilic substitution reactions, such as the conversion of alkyl chlorides to alkyl iodides, which is often a key step in the synthesis of monomers or functionalized materials. researchgate.net
The table below provides a summary of research findings on the catalytic activity of analogous long-chain quaternary ammonium salts, which can be extrapolated to predict the performance of this compound.
| Catalyst System | Reaction Type | Key Findings | Reference |
| Polymer-supported Quaternary Ammonium Salts | Halogen Exchange | Increasing the alkyl chain length on the nitrogen atom increased the lipophilic character and catalytic activity. | researchgate.net |
| Quaternary Ammonium Salts with varying chain lengths | Alkyl Halide Displacement | Longer alkyl chains generally lead to higher catalytic activity due to increased partitioning in the organic phase. | researchgate.net |
| Glucose-derived Polymer-supported Quaternary Ammonium Salts | Williamson Ether Synthesis | Catalysts with a C16 alkyl chain showed high activity in phase-transfer catalysis. | researchgate.net |
Environmental Dynamics and Remediation Applications
Occurrence and Distribution in Engineered and Natural Aquatic Environments
Quaternary ammonium (B1175870) compounds are widely detected in various environmental compartments due to their extensive use in household and industrial products. nih.gov Their primary route into aquatic environments is through the discharge of treated and untreated wastewater. nih.govhnu.edu.cn
In engineered environments such as wastewater treatment plants (WWTPs), QACs are found in both the liquid effluent and sewage sludge. nih.gov The distribution between these two phases is largely governed by the compound's structure, particularly the length of the alkyl chains. epa.gov Long-chain QACs, like tetradecyldimethylethylammonium, exhibit strong sorption tendencies to particulate matter. epa.govacs.org This results in their significant accumulation in sewage sludge. nih.gov
Once released into natural aquatic environments, the distribution of this compound is expected to follow similar patterns. Due to their positive charge and hydrophobic alkyl chains, these compounds readily bind to negatively charged surfaces of sediments and suspended solids. acs.org Consequently, higher concentrations of long-chain QACs are typically found in sediments compared to the overlying water column. nih.govepa.gov Studies on various QACs have shown their presence in river water, and estuarine and marine sediments, indicating their persistence and widespread distribution. epa.govnih.govresearchgate.net The concentration of these compounds in the environment is linked to anthropogenic activities, with higher levels observed in areas impacted by municipal wastewater discharges. nih.gov
Table 1: General Occurrence of Long-Chain Quaternary Ammonium Compounds (QACs) in Different Aquatic Environments
| Environmental Compartment | Typical Concentration Range | Key Findings |
| Wastewater Influent | 10s of µg/L to mg/L | High variability depending on industrial and domestic inputs. |
| Wastewater Effluent | Generally < 1 µg/L to 10s of µg/L | Removal is significant but incomplete during treatment. nih.gov |
| Sewage Sludge | High µg/g to mg/g | Significant accumulation due to strong sorption. nih.gov |
| Surface Water | ng/L to < 1 µg/L | Lower concentrations due to dilution and sorption to sediments. nih.gov |
| Sediments | High ng/g to µg/g | Act as a major sink for QACs in aquatic systems. epa.govresearchgate.net |
Note: This table represents generalized data for long-chain QACs and not specifically for this compound, for which specific environmental concentration data is scarce.
Sorption Behavior and Environmental Partitioning
The environmental partitioning of this compound is dominated by its strong sorption affinity for solid phases. epa.govacs.org The permanent positive charge of the quaternary ammonium headgroup facilitates strong electrostatic interactions with negatively charged surfaces common in the environment, such as clay minerals and organic matter in soil and sediment. acs.org Furthermore, the long tetradecyl (C14) chain contributes to hydrophobic interactions, further enhancing its partitioning from the aqueous phase to solid matrices.
This strong sorption behavior has several important environmental implications:
Reduced Bioavailability: While sorbed to particles, the bioavailability and, consequently, the direct toxicity of the compound to aquatic organisms may be reduced. researchgate.net
Persistence in Sediments: The accumulation in sediments can lead to long-term persistence in the environment, as the compounds are shielded from degradation processes that might occur more readily in the water column. epa.gov
Transport: Transport of this compound in aquatic systems is likely to be associated with the movement of suspended particles.
The partitioning behavior can be influenced by environmental factors such as pH and the presence of other ions, although the permanent positive charge of QACs makes their sorption less dependent on pH compared to other ionizable compounds. acs.org
Application in Wastewater Treatment Technologies
The inherent properties of this compound and similar QACs make them suitable for various applications in wastewater treatment, primarily centered around their ability to modify surfaces and interact with a range of pollutants.
The cationic nature of this compound allows for its use in modifying natural and synthetic materials to create effective adsorbents for anionic contaminants. When this QAC is used to treat materials like bentonite (B74815) clay, it intercalates into the clay structure, changing its surface from hydrophilic to organophilic. This modification enhances the adsorption capacity for various pollutants.
Heavy Metals: While the cationic QAC itself does not directly bind cationic heavy metals, its use in creating organoclays can indirectly influence metal removal. The modified clay structure can provide a matrix for the incorporation of other functional groups that can chelate heavy metals.
Dyes: Anionic dyes are a significant class of water pollutants. Surfaces modified with this compound become positively charged, leading to strong electrostatic attraction and effective removal of anionic dyes from wastewater.
Organic Pollutants: The long alkyl chain of this compound creates a hydrophobic environment on the surface of modified adsorbents. This enhances the removal of non-polar organic pollutants from water through partitioning mechanisms.
Ion exchange is a fundamental process in water purification where undesirable ions in water are exchanged for more acceptable ones on a resin or other medium. hnu.edu.cn this compound can be a key component in the synthesis of anion exchange resins. The positively charged headgroup acts as the active site for exchanging anionic contaminants such as nitrates, sulfates, and some organic anions from water. researchgate.net
In practice, materials functionalized with such QACs can be packed into columns through which contaminated water flows. The anionic pollutants are captured by the resin, and in their place, a harmless anion like chloride is released into the water. researchgate.net
The separation of oil from water is a critical process in treating industrial wastewater and managing oil spills. Surfactants play a crucial role in this process. While many surfactants are used to create emulsions, specific formulations can also act as demulsifiers to break oil-in-water or water-in-oil emulsions. researchgate.net
Cationic surfactants like this compound can be employed in these systems. Their amphiphilic nature allows them to migrate to the oil-water interface, altering the interfacial tension and promoting the coalescence of dispersed oil droplets, which facilitates their separation from the water phase. researchgate.net They can also be used to modify the surface of filtration membranes, making them either more oleophobic (oil-repelling) or hydrophobic, to enhance the efficiency of oil-water separation.
Broader Environmental Remediation Strategies (e.g., integration into hydrogels)
Hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water, are emerging as promising materials for environmental remediation. acs.orgnih.gov The incorporation of functional monomers like this compound or other charged polymers into the hydrogel structure can impart specific functionalities for targeted pollutant removal.
By integrating a cationic QAC into a hydrogel matrix, the resulting material can effectively adsorb and remove anionic pollutants from water through a combination of electrostatic interactions and the porous structure of the hydrogel. These functionalized hydrogels can be designed to be responsive to environmental stimuli such as pH or temperature, allowing for the controlled capture and release of contaminants, which can facilitate their recovery and the regeneration of the hydrogel for reuse.
Table 2: Potential Remediation Applications of this compound
| Application | Mechanism of Action | Target Pollutants |
| Modified Adsorbents | Surface charge modification, increased hydrophobicity. | Anionic dyes, organic pollutants, some heavy metals (indirectly). |
| Ion Exchange Resins | Provides cationic sites for anion exchange. | Nitrates, sulfates, anionic organic compounds. researchgate.net |
| Oil-Water Separation | Acts as a demulsifier, modifies membrane surfaces. | Dispersed oil droplets. researchgate.net |
| Functionalized Hydrogels | Provides cationic binding sites within a porous 3D network. | Anionic dyes, some organic pollutants, and potentially anionic metal complexes. |
Computational Chemistry and Theoretical Modeling
Molecular Dynamics Simulations of Self-Assembly Processes
The self-assembly process, as revealed by MD simulations of analogous surfactants, typically occurs in several stages. Initially, individual surfactant monomers rapidly aggregate into small, disordered clusters. nih.gov This is followed by a ripening process where larger aggregates grow by incorporating monomers from smaller, less stable clusters. nih.gov The final stage involves the collision and potential fusion of these larger aggregates to form more stable micellar structures. nih.gov
These simulations can predict key parameters of the resulting micelles. For instance, the aggregation number, which is the number of surfactant molecules in a single micelle, and the shape of the micelle can be determined. For single-chain quaternary ammonium (B1175870) surfactants like "Tetradecyldimethylethylammonium," spherical or spheroidal micelles are commonly observed. nih.gov The hydrophobic tetradecyl chains form the core of the micelle, shielded from the aqueous environment, while the hydrophilic dimethylethylammonium headgroups are exposed at the micelle-water interface. nih.gov
Table 1: Simulated Micellar Properties for Analogous Quaternary Ammonium Surfactants
| Property | Typical Simulated Value Range | Reference |
| Aggregation Number | 50 - 100 | nih.gov |
| Micelle Core Radius (Å) | 15 - 25 | csun.edu |
| Area per Headgroup (Ų) | 60 - 70 | nih.gov |
| Degree of Counter-ion Binding | 0.6 - 0.8 | nih.gov |
This table presents typical values obtained from molecular dynamics simulations of similar single-chain quaternary ammonium surfactants and serves as an estimation for this compound.
Density Functional Theory (DFT) Calculations for Electronic Structure and Interactions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. appliedmineralogy.com For "this compound," DFT calculations can elucidate the distribution of electron density and the nature of intermolecular interactions. While specific DFT studies on this exact cation are scarce, research on other quaternary ammonium salts provides valuable insights into its electronic characteristics. bibliotekanauki.pl
DFT calculations can determine the electrostatic potential surface of the "this compound" cation. This reveals the positive charge localization primarily around the nitrogen atom of the headgroup, which is crucial for its interaction with counter-ions and polar water molecules. The calculations can also quantify the charge transfer that occurs upon interaction with other species. bibliotekanauki.pl For instance, studies on the adsorption of quaternary ammonium cations on silica (B1680970) surfaces have shown significant charge transfer from the cation to the surface oxygen atoms. bibliotekanauki.pl
Furthermore, DFT can be used to analyze the impact of the alkyl chain length and the nature of the other substituents on the electronic properties of the quaternary ammonium headgroup. uel.ac.uk The inductive effect of the alkyl groups influences the charge distribution and, consequently, the interaction strength with its environment. uel.ac.uk
Table 2: Representative DFT-Calculated Properties for Quaternary Ammonium Cations
| Property | Description | Significance | Reference |
| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and stability. | appliedmineralogy.com |
| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Reveals the electrostatic interaction sites. | bibliotekanauki.pl |
| Electrostatic Potential | The potential energy of a positive test charge at various points around the molecule. | Maps the regions of positive and negative potential, guiding intermolecular interactions. | researchgate.net |
This table outlines key properties that can be determined for this compound using DFT, with significance based on general findings for similar compounds.
Statistical Mechanics Approaches for Complex System Behavior (e.g., Monte Carlo)
Statistical mechanics provides the theoretical foundation for understanding the macroscopic properties of a system from the interactions of its constituent molecules. For complex systems like solutions of "this compound," Monte Carlo (MC) simulations are a powerful statistical mechanics tool. vt.edu MC methods are particularly useful for studying phenomena like micellar encapsulation and the thermodynamics of self-assembly. nih.gov
In the context of "this compound," MC simulations can be employed to determine the critical micelle concentration (CMC), which is a fundamental property of surfactants. By simulating the system at various surfactant concentrations, the point at which micelles begin to form can be identified. nih.gov These simulations can also probe the partitioning of other molecules (solutes) between the bulk aqueous phase and the micellar core, which is essential for understanding the solubilization capabilities of the surfactant. nih.gov
The results from MC simulations have shown that the ratio of the head group size to the tail group size is a critical factor influencing micellar properties. nih.gov The thermodynamics of solute partitioning into micelles is often found to be driven by enthalpic contributions. nih.gov
Predictive Modeling of Structure-Property Relationships
Quantitative Structure-Property Relationship (QSPR) models are predictive tools that correlate the chemical structure of a molecule with its physicochemical properties. vt.edumdpi.com For "this compound," QSPR models can be developed to predict properties such as its critical micelle concentration (CMC), surface tension at the CMC, and other performance-related parameters without the need for extensive experimental measurements. vt.edumdpi.com
These models are typically built using a dataset of known surfactants and their experimentally determined properties. vt.edu Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each surfactant. These descriptors can encode information about the molecule's topology, geometry, and electronic properties. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms like graph neural networks, are then used to build a mathematical relationship between the descriptors and the property of interest. vt.edunih.gov
Recent advances in QSPR modeling using graph neural networks have shown high accuracy in predicting the properties of a diverse range of surfactants, including cationic ones. vt.edumdpi.com Such models can be used to screen virtual libraries of surfactants and to guide the design of new molecules with tailored properties. vt.edu
Table 3: Common Molecular Descriptors in QSPR Models for Surfactants
| Descriptor Type | Examples | Information Encoded | Reference |
| Constitutional | Molecular Weight, Number of Carbon Atoms | Basic molecular composition and size. | nih.gov |
| Topological | Wiener Index, Randić Index | Connectivity and branching of the molecule. | nih.gov |
| Quantum Chemical | HOMO/LUMO energies, Dipole Moment | Electronic structure and polarity. | appliedmineralogy.com |
This table lists common descriptors used in QSPR models that would be relevant for predicting the properties of this compound.
Future Research Trajectories
Exploration of Novel Synthetic Pathways and Sustainable Production
Currently, detailed synthetic routes specifically for Tetradecyldimethylethylammonium are not extensively reported in peer-reviewed literature. Traditional synthesis of asymmetric QACs often involves the quaternization of a tertiary amine with an alkyl halide. For this compound, this could involve reacting N,N-dimethylethylamine with 1-bromotetradecane (B124005) or reacting N,N-diethyltetradecylamine with methyl bromide. However, future research should focus on developing more sustainable and efficient synthetic strategies.
Key areas for future investigation include:
Green Chemistry Approaches: Exploring the use of greener solvents, such as ionic liquids or supercritical fluids, to replace volatile organic compounds (VOCs) typically used in quaternization reactions. Additionally, the use of catalysts based on earth-abundant metals could offer a more sustainable alternative to traditional methods. google.com
Atom-Efficient Reactions: Investigating synthetic routes that maximize the incorporation of all atoms from the reactants into the final product, thereby minimizing waste. rsc.org For instance, catalytic routes that avoid the use of halide reagents could be explored.
Renewable Feedstocks: Research into the synthesis of the tetradecyl chain from renewable biomass sources, such as fatty acids from plant oils, would significantly enhance the sustainability profile of this compound.
A comparative table of potential synthetic routes is presented below, highlighting areas for future research.
| Synthetic Route | Reactants | Potential Advantages | Future Research Focus |
| Traditional Quaternization | N,N-dimethylethylamine + 1-bromotetradecane | Well-established methodology | Optimization for yield and purity, exploration of greener solvents |
| Alternative Quaternization | N-ethyl-N-methyltetradecylamine + Methyl halide | Potentially different reactivity and selectivity | Development of efficient synthesis for the tertiary amine precursor |
| Catalytic Synthesis | Tertiary amine + Tetradecyl alcohol (with catalyst) | Avoidance of alkyl halides, potential for higher atom economy | Discovery and optimization of suitable catalysts |
| Bio-based Synthesis | Bio-derived tetradecanol (B45765) or its derivatives | Enhanced sustainability, reduced reliance on fossil fuels | Development of efficient conversion pathways from biomass |
Design of Advanced Functional Materials with Tunable Properties
The amphiphilic nature of this compound, with its long hydrophobic tail and charged headgroup, makes it a prime candidate for the development of advanced functional materials. Future research should focus on harnessing this structure to create materials with precisely controlled properties.
Promising research directions include:
Self-Assembling Systems: Investigating the self-assembly of this compound in various solvents to form micelles, vesicles, or liquid crystals. The asymmetry of the headgroup (dimethyl vs. ethyl) could lead to unique packing parameters and novel aggregate structures compared to more common symmetric QACs.
Nanoparticle Functionalization: Using this compound as a capping agent or stabilizer for the synthesis of nanoparticles, such as gold, silver, or iron oxides. The length of the tetradecyl chain and the nature of the headgroup could be tuned to control the size, shape, and dispersibility of the nanoparticles in different media. rsc.org
Stimuli-Responsive Materials: Designing materials that change their properties in response to external stimuli like temperature, pH, or light. For example, polymers incorporating this compound could exhibit tunable solubility or conformational changes.
The following table outlines potential functional materials based on this compound and the properties that could be tuned.
| Material Type | Key Property to Tune | Potential Application | Future Research Direction |
| Micellar Solutions | Critical Micelle Concentration (CMC), Micelle Size/Shape | Drug delivery, solubilization of hydrophobic compounds | Correlation of headgroup asymmetry with aggregation behavior |
| Functionalized Nanoparticles | Particle size, stability, surface charge | Catalysis, sensing, biomedical imaging | Control of nanoparticle morphology through surfactant concentration and solvent choice |
| Polymer Composites | Mechanical strength, thermal stability, conductivity | Advanced coatings, structural materials | Investigation of interfacial interactions between the QAC and polymer matrix |
Development of Highly Efficient Environmental Remediation Technologies
Cationic surfactants, such as QACs, have shown promise in various environmental remediation applications. coventry.ac.ukepa.govtarjomefa.commdpi.com Future research on this compound should explore its potential in this critical area.
Key research avenues include:
Surfactant-Enhanced Remediation (SER): Investigating the use of this compound solutions to enhance the removal of hydrophobic organic pollutants (e.g., polycyclic aromatic hydrocarbons, polychlorinated biphenyls) from contaminated soils and groundwater. tarjomefa.com The efficiency of solubilization in micelles can be studied as a function of concentration and environmental conditions.
Modified Sorbents: Using this compound to modify the surface of clays, zeolites, or other natural sorbents. coventry.ac.uk This can transform a hydrophilic surface into a hydrophobic one, thereby increasing its capacity to adsorb organic contaminants from water. acs.org
Flocculation of Contaminants: Exploring the ability of this compound to act as a flocculant for negatively charged contaminants, such as certain types of bacteria, viruses, or suspended solids in wastewater treatment processes.
The table below summarizes potential environmental remediation applications and key research questions.
| Remediation Technology | Target Contaminant | Mechanism of Action | Key Research Questions |
| Surfactant-Enhanced Aquifer Remediation | Non-Aqueous Phase Liquids (NAPLs) | Mobilization and solubilization of contaminants below the CMC | What is the optimal concentration for effective remediation without causing uncontrolled plume migration? |
| Organoclay Composites | Dissolved organic pollutants | Adsorption onto the modified clay surface | How does the tetradecyl chain length affect the adsorption capacity and selectivity for different pollutants? |
| Water Disinfection | Pathogenic microorganisms | Disruption of cell membranes | What is the efficacy of this compound against a broad spectrum of microbes? |
Investigation of Synergistic Effects in Hybrid Material Systems
The performance of functional materials can often be enhanced through synergistic interactions between different components. Future research should investigate the combination of this compound with other molecules, particularly polymers, to create hybrid systems with improved properties.
Areas for exploration include:
Surfactant-Polymer Interactions: Studying the interaction between this compound and various polymers (anionic, cationic, and non-ionic) in solution. sci-hub.semdpi.com This could lead to the formation of complexes with unique rheological properties, suitable for applications in areas like enhanced oil recovery or personal care formulations.
Enhanced Foaming and Emulsifying Properties: Investigating how the addition of polymers can improve the foamability and emulsion stability of this compound solutions. mdpi.com The synergistic effects at the air-water or oil-water interface could be characterized using surface tension and interfacial rheology measurements.
Hierarchically Structured Materials: Exploring the use of surfactant-polymer systems to template the formation of porous materials with hierarchical structures. Such materials could have applications in catalysis, separation, and energy storage.
The table below outlines potential hybrid systems and the synergistic effects to be investigated.
| Hybrid System | Interacting Component | Potential Synergistic Effect | Future Research Direction |
| Aqueous Solution | Anionic Polymer | Enhanced viscosity, formation of stable complexes | Characterization of the complex structure and its response to shear and temperature |
| Emulsion | Non-ionic Polymer | Increased emulsion stability against coalescence | Investigation of the interfacial film structure and its mechanical properties |
| Solid Composite | Inorganic Nanoparticles | Improved dispersion and mechanical reinforcement | Study of the interface between the QAC-coated nanoparticle and the polymer matrix |
Advanced In-Situ and Operando Characterization Methodologies
To fully understand and control the behavior of this compound in various systems, it is crucial to employ advanced characterization techniques that can probe molecular interactions and dynamic processes in real-time and under operating conditions. nih.govarxiv.orgaip.orgmdpi.comnih.govresearchgate.net
Future research should leverage:
In-Situ Spectroscopy: Techniques like in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to study the conformational changes and orientation of this compound molecules at interfaces, for example, during adsorption on a solid surface or at the air-water interface. nih.govacs.org
Small-Angle Scattering: Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) are powerful tools for characterizing the size, shape, and internal structure of self-assembled aggregates like micelles and vesicles in solution. nih.gov
Operando Characterization: For applications in areas like electrocatalysis or energy storage, operando techniques can provide insights into how this compound influences device performance during operation. nih.govarxiv.orgaip.orgmdpi.comresearchgate.netacs.org This could involve monitoring changes in the electrode-electrolyte interface in the presence of the surfactant.
The following table highlights advanced characterization techniques and the insights they can provide.
| Characterization Technique | System to be Studied | Information to be Gained |
| In-Situ Atomic Force Microscopy (AFM) | Self-assembled monolayers on a substrate | Real-time visualization of monolayer formation and structure |
| Cryo-Transmission Electron Microscopy (Cryo-TEM) | Micellar or vesicular solutions | Direct imaging of the size and morphology of self-assembled structures |
| Operando Electrochemical Impedance Spectroscopy (EIS) | An electrochemical cell containing the QAC | Changes in interfacial resistance and capacitance during a reaction |
Integration of Machine Learning and Artificial Intelligence in Materials Discovery and Design
The vast chemical space of QACs and the complexity of their behavior make machine learning (ML) and artificial intelligence (AI) powerful tools for accelerating the discovery and design of new materials based on this compound. nih.govacs.orgdigitellinc.comscienomics.comarxiv.org
Future research should focus on:
Predictive Modeling: Developing quantitative structure-property relationship (QSPR) models to predict key properties of this compound and its derivatives, such as critical micelle concentration (CMC), surface tension, and biodegradability. digitellinc.comscienomics.comarxiv.org This can guide the synthesis of new molecules with desired properties.
Generative Models: Employing generative AI models to design novel QAC structures with optimized performance for specific applications. nih.govmdpi.comcompamed-tradefair.comtechnologynetworks.comresearchgate.net These models can explore a vast chemical space and propose new molecules that might not be intuitively designed.
High-Throughput Virtual Screening: Using ML models to rapidly screen large virtual libraries of molecules based on this compound for their potential in various applications, such as drug delivery or materials science.
The table below outlines the potential role of AI and ML in advancing research on this compound.
| AI/ML Application | Objective | Data Requirements | Potential Impact |
| QSPR Modeling | Predict CMC and surface tension | A dataset of related QACs with known properties | Accelerated screening of new surfactant candidates |
| Generative Design | Propose novel QACs with enhanced biodegradability | Known structures and their biodegradability data | Design of more environmentally friendly surfactants |
| Molecular Dynamics Simulations with ML Potentials | Simulate the self-assembly process with high accuracy | Quantum mechanical calculations on smaller fragments | Deeper understanding of the fundamental principles governing self-assembly |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
